molecular formula C11H16N2O7 B12106044 1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

Cat. No.: B12106044
M. Wt: 288.25 g/mol
InChI Key: ZJQLVUOUHLNLDA-UHFFFAOYSA-N
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Description

This compound is a synthetic nucleoside analog derived from pyrimidine-2,4-dione (uracil). Its structure comprises:

  • Pyrimidine core: A 5-(hydroxymethyl) substitution at position 5 of the pyrimidine ring.
  • Oxolane (sugar) moiety: A modified tetrahydrofuran ring with a 3-methoxy group, 4-hydroxy group, and 5-hydroxymethyl group. The stereochemistry of the sugar (oxolane) is critical for biological activity, as seen in related nucleoside analogs .

Properties

Molecular Formula

C11H16N2O7

Molecular Weight

288.25 g/mol

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O7/c1-19-8-7(16)6(4-15)20-10(8)13-2-5(3-14)9(17)12-11(13)18/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)

InChI Key

ZJQLVUOUHLNLDA-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Methyl-5-hydroxyMethyluridine involves multiple steps. One common method includes the protection of the hydroxyl groups, followed by methylation and subsequent deprotection. The synthesis of 2’-O-Methyl-5-hydroxyMethylcytidine, a related compound, has been developed using phosphoramidite monomers. This method involves the optimization of mild post-synthetic deprotection conditions to enable the synthesis of RNA containing various cytosine modifications .

Industrial Production Methods

Industrial production of 2’-O-Methyl-5-hydroxyMethyluridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is produced in various quantities, ranging from grams for research purposes to several kilograms for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2’-O-Methyl-5-hydroxyMethyluridine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form various derivatives.

    Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving 2’-O-Methyl-5-hydroxyMethyluridine include oxidizing agents and methylating agents. The reaction conditions are typically mild to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions include various methylated and hydroxymethylated derivatives, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

2’-O-Methyl-5-hydroxyMethyluridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.

    Biology: Studied for its role in RNA modifications and epigenetic regulation.

    Medicine: Investigated for its antitumor activity and potential therapeutic applications in treating lymphoid malignancies.

    Industry: Utilized in the development of antiviral drugs and other therapeutic agents

Mechanism of Action

The mechanism of action of 2’-O-Methyl-5-hydroxyMethyluridine involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound targets specific molecular pathways, including the inhibition of DNA polymerase and the activation of apoptotic pathways. The precise molecular targets and pathways involved are still under investigation, but the compound’s ability to induce cell death in cancer cells is well-documented .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several nucleoside analogs used in antiviral and anticancer therapies. Key comparisons include:

Structural and Functional Comparisons

Compound Name Structural Features Molecular Formula Therapeutic Use Evidence Source
Target Compound 5-(hydroxymethyl)pyrimidine; 3-methoxy-4-hydroxy-5-hydroxymethyloxolane Likely C₁₀H₁₄N₂O₇ Research phase (hypothesized)
2'-O-Methyluridine (Um) Unmodified uracil; 3-methoxy-4-hydroxy-5-hydroxymethyloxolane C₁₀H₁₄N₂O₆ RNA modification, no direct therapy
Trifluridine 5-(Trifluoromethyl)pyrimidine; unmodified oxolane C₁₀H₁₁F₃N₂O₅ Antiviral (HSV-1), anticancer
Zidovudine (AZT) 3'-Azido substitution on oxolane; 5-methylpyrimidine C₁₀H₁₃N₅O₄ HIV treatment
Telbivudine 3'-Fluoro-4-hydroxyoxolane; 5-methylpyrimidine C₁₀H₁₄N₂O₅ Hepatitis B treatment
2'-O-Methyl-5-methyluridine 5-Methylpyrimidine; 3-methoxy-4-hydroxy-5-hydroxymethyloxolane C₁₁H₁₆N₂O₆ Research (RNA stability studies)

Key Differences and Implications

Sugar Modifications: The 3-methoxy group in the target compound may confer resistance to phosphorylase enzymes, enhancing metabolic stability compared to unmodified oxolane analogs like Trifluridine .

Pyrimidine Modifications :

  • The 5-hydroxymethyl group distinguishes it from 5-methyl (Telbivudine) or 5-trifluoromethyl (Trifluridine) derivatives. This polar group may alter base-pairing interactions or reduce cytotoxicity compared to halogenated analogs .

Therapeutic Potential: While AZT and Telbivudine are clinically approved, the target compound’s dual hydroxymethyl groups could enhance solubility and blood-brain barrier penetration, making it a candidate for neurotropic viral infections .

Research Findings and Mechanistic Insights

  • Metabolic Stability : The 3-methoxy group likely reduces enzymatic deactivation by thymidine phosphorylase, a common resistance mechanism in fluoropyrimidine therapies .
  • Antiviral Activity : Structural analogs like Trifluridine inhibit thymidylate synthase (TS) and incorporate into DNA, suggesting the target compound may share similar mechanisms but with altered potency due to its substituents .
  • CNS Penetration : Compared to intermediate-penetrating drugs like Stavudine, the target compound’s polar hydroxymethyl groups may improve CNS bioavailability, a critical factor for neuro-HIV treatments .

Biological Activity

1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione, also known as a pyrimidine nucleoside derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural arrangement that includes a pyrimidine base linked to an oxolan ring with hydroxymethyl and hydroxy substituents. Its molecular formula is C10H14N2O4, with a molecular weight of approximately 258.30 g/mol.

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antitumor Activity : Studies have shown that derivatives of pyrimidine compounds can elevate intracellular reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells. For instance, related compounds have demonstrated the ability to inhibit tumor cell migration and proliferation in various cancer cell lines .
  • Antiviral Properties : Similar pyrimidine derivatives have been explored for their antiviral effects, particularly against viral polymerases. The structural features of these compounds may enhance their interaction with viral enzymes, potentially inhibiting viral replication.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the mechanisms and therapeutic potential of 1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
Antitumor1,3-diphenylpyrimidine derivativesInduced apoptosis via ROS elevation; inhibited A375 cell proliferation
AntiviralVarious pyrimidine nucleosidesShowed effective inhibition of viral polymerases; potential for therapeutic use
Enzyme InhibitionPyrimidine analogsInhibited key metabolic enzymes involved in nucleotide synthesis

Synthesis and Structural Analysis

The synthesis of this compound typically involves several steps that can be optimized for yield and purity through advanced techniques like high-throughput screening. The presence of hydroxymethyl and methoxy groups is crucial for enhancing the biological activity by improving solubility and bioavailability.

Table 2: Synthetic Pathway Overview

Step NumberReaction TypeDescription
1Nucleophilic substitutionFormation of the oxolan ring from sugar derivatives
2HydroxylationIntroduction of hydroxymethyl groups
3CondensationCoupling with pyrimidine base

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

Methodological Answer: The compound contains a pyrimidine-2,4-dione core substituted with a hydroxymethyl group at position 5 and a modified oxolane (tetrahydrofuran) ring at position 1. The oxolane ring has hydroxy, hydroxymethyl, and methoxy substituents at positions 4, 5, and 3, respectively. These groups influence reactivity by:

  • Hydroxymethyl groups : Participate in hydrogen bonding and nucleophilic reactions (e.g., phosphorylation or glycosylation).
  • Methoxy group : Provides steric hindrance and modulates electronic effects on the oxolane ring.
  • Pyrimidine-dione core : Acts as a hydrogen-bond acceptor, critical for interactions with biological targets like enzymes or nucleic acids.
    Structural analogs in highlight that modifications to these groups (e.g., fluorination or azide substitution) alter antiviral activity, suggesting similar reactivity principles apply here .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Focus on 1H^1H- and 13C^{13}C-NMR to resolve stereochemistry (e.g., coupling constants for oxolane ring protons). For example, the methoxy group (δ3.3\sim\delta 3.3 ppm) and hydroxymethyl protons (δ3.54.5\delta 3.5-4.5 ppm) are key markers.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, especially for labile groups like hydroxymethyl.
  • X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated for related oxolane-containing compounds in . Tools like UCSF Chimera () can visualize crystallographic data .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Based on safety data for structurally similar compounds ( ):

  • Storage Conditions : Keep at 20C-20^\circ C under inert gas (argon/nitrogen) to prevent oxidation of hydroxymethyl groups.
  • Handling : Use anhydrous solvents and moisture-free environments during experiments.
  • Stability Monitoring : Regular HPLC or TLC checks for degradation (e.g., methoxy group demethylation or ring-opening reactions) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to viral polymerases (e.g., cowpox virus, as in ). Focus on interactions between the pyrimidine-dione core and conserved active-site residues.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the oxolane ring in solvated environments.
  • QSAR Analysis : Compare with analogs in to identify substituents (e.g., methoxy vs. azide) that enhance antiviral potency .

Q. How can contradictions in reported synthesis yields be resolved?

Methodological Answer:

  • Variable Optimization : Systematically test reaction parameters (e.g., temperature, catalyst loading) for critical steps like glycosylation (linking oxolane to pyrimidine). ’s synthesis of acetate derivatives highlights the role of protecting groups in yield improvement.
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., ring-opened byproducts) that reduce yields.
  • Reproducibility Checks : Validate protocols using high-purity starting materials, as impurities in hydroxymethyl precursors can skew results .

Q. What in vitro assays are suitable for evaluating antiviral efficacy?

Methodological Answer:

  • Plaque Reduction Assay : Infect Vero cells with cowpox virus (CPXV) and measure EC50_{50} values, as described in . Include controls for cytotoxicity (e.g., MTT assay).
  • Polymerase Inhibition : Use 3H^3H-thymidine incorporation assays to test inhibition of viral DNA polymerase.
  • Time-of-Addition Studies : Determine if the compound targets early (entry) or late (replication) stages of the viral lifecycle .

Q. How can X-ray crystallography resolve stereochemical uncertainties?

Methodological Answer:

  • Crystal Growth : Optimize conditions (e.g., vapor diffusion with PEG 4000) to obtain single crystals. ’s work on tetrahydrofuran derivatives provides a template.
  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.2 Å) data.
  • Structure Refinement : Apply SHELXL for anisotropic displacement parameters. Visualize electron density maps in UCSF Chimera () to confirm hydroxymethyl and methoxy orientations .

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